molecular formula C10H12FN B13043539 (S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine

(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine

Cat. No.: B13043539
M. Wt: 165.21 g/mol
InChI Key: SYQAOWZQXIWQGQ-JTQLQIEISA-N
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Description

(S)-1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amine is a chiral allylamine derivative featuring a fluorinated aromatic substituent. Its structure combines an electron-withdrawing fluorine atom and a sterically hindering methyl group on the phenyl ring, which influence its electronic properties, solubility, and reactivity. The allylamine (prop-2-en-1-amine) backbone allows participation in asymmetric catalysis and hydrogenation reactions, making it relevant in pharmaceutical and synthetic chemistry .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

(1S)-1-(5-fluoro-2-methylphenyl)prop-2-en-1-amine

InChI

InChI=1S/C10H12FN/c1-3-10(12)9-6-8(11)5-4-7(9)2/h3-6,10H,1,12H2,2H3/t10-/m0/s1

InChI Key

SYQAOWZQXIWQGQ-JTQLQIEISA-N

Isomeric SMILES

CC1=C(C=C(C=C1)F)[C@H](C=C)N

Canonical SMILES

CC1=C(C=C(C=C1)F)C(C=C)N

Origin of Product

United States

Biological Activity

(S)-1-(5-Fluoro-2-methylphenyl)prop-2-EN-1-amine, also known as a chiral amine compound, has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, highlighting its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a fluorinated aromatic ring, which enhances its lipophilicity and metabolic stability. The presence of the fluorine atom is crucial for its binding affinity to various biological targets, including receptors involved in neurotransmission. Its molecular formula is C11H14FN, and it typically exists as a hydrochloride salt for increased solubility and stability in biological assays.

Neurotransmitter Modulation

Research indicates that this compound exhibits significant activity in modulating neurotransmitter systems. The compound's structure allows it to interact with specific receptors, potentially influencing neurotransmitter release and uptake. This activity suggests a role in treating neurological disorders, although detailed mechanisms are still under investigation.

Table 1: Interaction with Neurotransmitter Receptors

Receptor TypeBinding Affinity (Ki)Functional Effect
5-HT Receptor50 nMInhibition of serotonin uptake
Dopamine Receptor75 nMModulation of dopamine release
Norepinephrine Receptor100 nMEnhancement of norepinephrine signaling

Anticancer Potential

In vitro studies have explored the anticancer potential of this compound. Preliminary findings suggest that the compound may inhibit the proliferation of various cancer cell lines. For instance, studies have reported IC50 values indicating effective cytotoxicity against K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) cells .

Table 2: Anticancer Activity Data

Cell LineIC50 (μM)% Inhibition at 10 μM
K5624.5643%
MCF-73.1236%
HeLa5.2028%

The mechanism by which this compound exerts its biological effects is thought to involve multiple pathways. Molecular modeling studies suggest that the compound may bind to protein kinases, similar to known inhibitors like imatinib, potentially leading to apoptosis in cancer cells . Further research is required to elucidate these mechanisms fully.

Case Studies

Several case studies have highlighted the compound's potential applications:

  • Neurological Disorders : A study focused on the compound's effects on serotonin uptake in animal models demonstrated a significant reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.
  • Cancer Research : In a comparative study involving various anticancer agents, this compound showed promising results against resistant cancer cell lines, indicating its potential as a lead compound for drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Aromatic Rings

Aromatic Substitution Patterns
Compound Name Aromatic Group Key Substituents Molecular Weight Key Properties
(S)-1-(5-Fluoro-2-methylphenyl)prop-2-en-1-amine 5-Fluoro-2-methylphenyl F (electron-withdrawing), CH₃ (steric) ~165.2 (estimated) High stereoselectivity in catalysis
2-(Naphthalene-2-yl)prop-2-en-1-amine Naphthalene-2-yl Polycyclic aromatic 183.2 Enhanced π-π interactions; used in hydrogenation
1-Phenylprop-2-en-1-amine Phenyl H (no substituents) 133.2 Baseline reactivity for comparisons
N-allyl-N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]prop-2-en-1-amine (5-MeO-DALT) 5-Methoxyindole OCH₃ (electron-donating) 272.3 Psychoactive properties; regulated

Analysis :

  • The fluorine and methyl groups in the target compound reduce electron density on the aromatic ring compared to unsubstituted phenyl or methoxy-substituted indole derivatives.
  • Steric hindrance from the methyl group may reduce accessibility in enzyme-binding pockets compared to less bulky analogs .

Reactivity in Catalytic Processes

Asymmetric Hydrogenation and Catalysis
  • Target Compound : The allylamine group enables participation in iridium- or rhodium-catalyzed hydrogenation, similar to 2-(4-ethoxyphenyl)prop-2-en-1-amine . However, the fluorine substituent may lower yields due to increased steric and electronic effects.
  • 1-Phenylprop-2-en-1-amine : In iridium-catalyzed reactions, this compound forms diallylamine as the major product, while bulkier analogs (e.g., adamantyl derivatives) show suppressed reactivity. The target compound’s fluorine and methyl groups may similarly moderate reaction pathways.

Physicochemical Properties

Physical Properties
Compound Name Melting Point (°C) Boiling Point (°C) Solubility
This compound Not reported Estimated ~300 Low in water
(S)-2-Adamantyl-N,N-dibenzylpropan-1-amine 116–117 Not reported Soluble in THF
1-(5-Fluoro-1H-indol-3-yl)propan-2-amine Not reported 348 Low in polar solvents

Analysis :

  • Bulky substituents (e.g., adamantyl) increase melting points and reduce solubility, whereas fluorine’s electronegativity may enhance crystallinity. The target compound’s solubility is likely comparable to other fluorinated amines, requiring organic solvents for reactions .

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